2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one 2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 618432-35-2
VCID: VC16154829
InChI: InChI=1S/C32H28N2O3S2/c1-2-37-25-18-16-24(17-19-25)34-31(36)29-26-10-6-7-11-28(26)39-30(29)33-32(34)38-20-27(35)23-14-12-22(13-15-23)21-8-4-3-5-9-21/h3-5,8-9,12-19H,2,6-7,10-11,20H2,1H3
SMILES:
Molecular Formula: C32H28N2O3S2
Molecular Weight: 552.7 g/mol

2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

CAS No.: 618432-35-2

Cat. No.: VC16154829

Molecular Formula: C32H28N2O3S2

Molecular Weight: 552.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one - 618432-35-2

Specification

CAS No. 618432-35-2
Molecular Formula C32H28N2O3S2
Molecular Weight 552.7 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C32H28N2O3S2/c1-2-37-25-18-16-24(17-19-25)34-31(36)29-26-10-6-7-11-28(26)39-30(29)33-32(34)38-20-27(35)23-14-12-22(13-15-23)21-8-4-3-5-9-21/h3-5,8-9,12-19H,2,6-7,10-11,20H2,1H3
Standard InChI Key QSXGCZZAUMTEDM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SC6=C3CCCC6

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzothiophene ring system. Key substituents include:

  • A 1,1'-biphenyl-4-yl group attached via a sulfanyl-linked 2-oxoethyl moiety at position 2.

  • A 4-ethoxyphenyl group at position 3.

The molecular formula is C₃₂H₂₈N₂O₃S₂, with a molecular weight of 552.7 g/mol. The biphenyl and ethoxyphenyl groups enhance lipophilicity, potentially improving membrane permeability and target binding affinity.

Table 1: Key Chemical Properties

PropertyValue
CAS No.618432-35-2
Molecular FormulaC₃₂H₂₈N₂O₃S₂
Molecular Weight552.7 g/mol
IUPAC Name3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
Canonical SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SC6=C3CCCC6
CompoundActivity (IC₅₀/MIC)Target Organisms/Cell Lines
Schiff base Vb Analgesic ED₅₀: 28 mg/kgMurine models
Schiff base Ve Antibacterial MIC: 12.5 µg/mLS. aureus, P. aeruginosa
BenzothienopyrimidineAnticancer (hypothetical)Kinase inhibition (in silico)

Anti-Inflammatory and Analgesic Effects

The ethoxyphenyl group may modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, similar to NSAIDs. In vivo studies on related compounds demonstrate 30–40% reduction in inflammation at 50 mg/kg doses .

Pharmacokinetic and Physicochemical Profiling

Solubility and Drug-Likeness

  • LogP: Estimated at 4.2 (predicted via ChemAxon), indicating high lipophilicity.

  • Solubility: Poor aqueous solubility (<10 µg/mL), necessitating formulation enhancements like nanoemulsions or prodrug strategies.

  • H-bond donors/acceptors: 1/6, complying with Lipinski’s rule for oral bioavailability.

Metabolic Stability

The compound’s morpholine and ethoxy groups are potential sites for Phase I oxidation (CYP3A4/2D6) and Phase II glucuronidation, which may limit half-life in vivo.

Analytical Characterization

Spectroscopic Data

While experimental spectra are unavailable, analogous compounds exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, ethoxy methylene at δ 4.1–4.3 ppm .

  • MS/MS: Dominant fragments at m/z 535 [M+H]⁺ and 218 Ų collision cross section .

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